molecular formula C18H20O5 B8033944 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone

1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B8033944
M. Wt: 316.3 g/mol
InChI Key: FUSFENWZOPWHAL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone is an organic compound characterized by the presence of methoxy groups attached to phenyl rings

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ethanone linkage. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone can be compared with similar compounds such as:

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but differs in the functional group attached to the phenyl ring.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the trimethoxyphenyl group.

    3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Similar in structure but contains an amide group instead of an ethanone linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-14-7-5-13(6-8-14)15(19)9-12-10-16(21-2)18(23-4)17(11-12)22-3/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSFENWZOPWHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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